n,2,4,6-Tetramethylbenzamide
Description
n,2,4,6-Tetramethylbenzamide (CAS: 72261-78-0) is a substituted benzamide derivative characterized by a benzamide backbone with methyl groups attached to the nitrogen atom and the 2-, 4-, and 6-positions of the benzene ring. This structural configuration distinguishes it from simpler benzamides, such as N-methylbenzamide (CAS: 613-93-4), by introducing steric and electronic effects through methyl substitution. The compound is listed in chemical registries with two alternate names and is supplied by three commercial sources globally .
Properties
CAS No. |
72261-78-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N,2,4,6-tetramethylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)10(9(3)6-7)11(13)12-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
YNYFMWCWIVCCLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC)C |
Other CAS No. |
72261-78-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituted benzamides exhibit diverse physicochemical and biological properties depending on their functional groups. Below is a comparative analysis of n,2,4,6-Tetramethylbenzamide with analogous compounds from authoritative sources:
Table 1: Structural and Commercial Comparison of Substituted Benzamides
Key Findings:
Electronic Effects : Methyl groups are electron-donating, which may stabilize the amide bond against hydrolysis relative to electron-withdrawing substituents (e.g., fluorine in 4-Fluoro-N-isopropylbenzamide) .
Solubility and Lipophilicity: The methyl groups enhance lipophilicity, likely reducing aqueous solubility compared to polar derivatives like 3-Amino-N-ethylbenzamide, which has a hydrophilic amino group .
Synthetic Utility: Unlike 3-Amino-N-ethylbenzamide, this compound lacks reactive functional groups (e.g., -NH₂), limiting its use in further derivatization but improving stability .
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